2-Chloro-4-ethyl-1-methoxybenzene
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Overview
Description
2-Chloro-4-ethyl-1-methoxybenzene: is an aromatic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethyl group at the fourth position, and a methoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize 2-Chloro-4-ethyl-1-methoxybenzene involves the electrophilic aromatic substitution of a suitable benzene derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters such as temperature, pressure, and catalyst concentration are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-4-ethyl-1-methoxybenzene can undergo nucleophilic aromatic substitution reactions, particularly when the chlorine atom is activated by electron-withdrawing groups.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
From Substitution: Phenol derivatives when the chlorine atom is replaced by a hydroxyl group.
From Oxidation: Carboxylic acid derivatives when the ethyl group is oxidized.
From Reduction: The corresponding hydrocarbon when the chlorine atom is reduced.
Scientific Research Applications
Chemistry: 2-Chloro-4-ethyl-1-methoxybenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as ligands for specific receptors or enzymes, leading to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-1-methoxybenzene in chemical reactions typically involves the interaction of its functional groups with specific reagents. For example, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, forming a new bond with the aromatic ring. The methoxy group can stabilize the intermediate through resonance, facilitating the reaction .
Comparison with Similar Compounds
2-Chloro-4-methyl-1-methoxybenzene: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-4-ethyl-1-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Bromo-4-ethyl-1-methoxybenzene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 2-Chloro-4-ethyl-1-methoxybenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups allows for versatile chemical transformations and applications .
Properties
IUPAC Name |
2-chloro-4-ethyl-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDANEMKPCQPBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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